N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide is a synthetic compound with a complex structure that includes a cyanomethyl group, a cyclopropyl ring, and a phenylethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopropylamine with a cyanomethylating agent, followed by the introduction of the phenylethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the butanamide structure through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenylethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide involves its interaction with specific molecular targets. The cyanomethyl and cyclopropyl groups may play a role in binding to enzymes or receptors, while the phenylethoxy moiety could influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: A structurally similar compound with different substituents.
3-methyl-N-(2-phenylethyl)butanamide: Another compound with a similar butanamide structure.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide is unique due to its combination of a cyanomethyl group, a cyclopropyl ring, and a phenylethoxy moiety
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(2-phenylethoxy)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c18-11-12-19(16-8-9-16)17(20)7-4-13-21-14-10-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-10,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNUJSRFRNKHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CCCOCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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